molecular formula C10H20N2O2 B7917513 (2-Dimethylaminomethyl-piperidin-1-yl)-acetic acid

(2-Dimethylaminomethyl-piperidin-1-yl)-acetic acid

Cat. No.: B7917513
M. Wt: 200.28 g/mol
InChI Key: XRQPCPUBGPECMQ-UHFFFAOYSA-N
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Description

(2-Dimethylaminomethyl-piperidin-1-yl)-acetic acid: is a chemical compound that features a piperidine ring substituted with a dimethylaminomethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Dimethylaminomethyl-piperidin-1-yl)-acetic acid typically involves the reaction of piperidine with formaldehyde and dimethylamine, followed by subsequent carboxylation. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (2-Dimethylaminomethyl-piperidin-1-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: (2-Dimethylaminomethyl-piperidin-1-yl)-acetic acid is used as a building block in organic synthesis, particularly in the synthesis of complex piperidine derivatives.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate in the development of new drugs.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Dimethylaminomethyl-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    N-Methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.

    N,N-Dimethylpiperidine: A piperidine derivative with two methyl groups attached to the nitrogen atom.

Uniqueness: (2-Dimethylaminomethyl-piperidin-1-yl)-acetic acid is unique due to the presence of both a dimethylaminomethyl group and an acetic acid moiety, which confer distinct chemical and biological properties compared to other piperidine derivatives.

Properties

IUPAC Name

2-[2-[(dimethylamino)methyl]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-11(2)7-9-5-3-4-6-12(9)8-10(13)14/h9H,3-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQPCPUBGPECMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCN1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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